molecular formula C10H16O4 B11745455 1,6-Dimethyl 2,5-dimethylhex-2-enedioate

1,6-Dimethyl 2,5-dimethylhex-2-enedioate

Cat. No.: B11745455
M. Wt: 200.23 g/mol
InChI Key: ZXXDDSPXEBOXDR-UHFFFAOYSA-N
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Description

1,6-Dimethyl 2,5-dimethylhex-2-enedioate (CAS: N/A; molecular formula: C₁₀H₁₄O₄) is a methylated ester derivative of hex-2-enedioic acid. Its structure features a conjugated diene system (C=C double bond) flanked by methyl groups at positions 2 and 5, with esterified methyl groups at the terminal carboxylates (positions 1 and 6).

Properties

IUPAC Name

dimethyl 2,5-dimethylhex-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5,8H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXDDSPXEBOXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,6-Dimethyl 2,5-dimethylhex-2-enedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl 2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The conjugated diene system may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,6-Dimethyl 2,5-dimethylhex-2-enedioate with analogous compounds based on structural and functional similarities, leveraging data from the provided evidence.

Dimethyl Fumarate (DMF)
  • Structure : Dimethyl (E)-but-2-enedioate (C₆H₈O₄), featuring a central C=C bond and terminal methyl esters.
  • Applications : FDA-approved for relapsing-remitting multiple sclerosis (RRMS). Demonstrates anti-inflammatory and neuroprotective effects via Nrf2 pathway activation .

Comparison with this compound :

  • Structural Differences : The target compound has a longer carbon backbone (hexene vs. butene) and additional methyl substituents. These modifications may alter bioavailability, metabolic stability, and receptor interactions.
2,5-Dimethyl-1,6-heptadiene
  • Structure : C₉H₁₆ (CAS: 68701-90-6), a hydrocarbon with two methyl-substituted double bonds.
  • Properties : Molecular weight = 124.22 g/mol; InChIKey = QDURDEDFGSDOQY-UHFFFAOYSA-N .
  • Applications : Primarily a synthetic intermediate in polymer chemistry or hydrocarbon research.

Comparison :

  • Key Differences: The absence of ester groups in 2,5-Dimethyl-1,6-heptadiene limits its polarity and reactivity compared to the enedioate ester. This impacts solubility (hydrophobic vs.
8,8-Dimethyl[1,6]naphthyridines
  • Structure : Heterocyclic compounds with a naphthyridine core and methyl substituents.
  • Applications : Anticonvulsant agents. Compound 12 in this series demonstrated excellent activity in preclinical models .
  • Pharmacokinetics : Improved metabolic stability due to methyl groups enhancing lipophilicity and blood-brain barrier penetration .

Comparison :

  • Functional Contrast: The naphthyridine core enables π-π stacking and hydrogen bonding with biological targets, unlike the linear enedioate ester. This highlights how structural class (heterocycle vs.

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